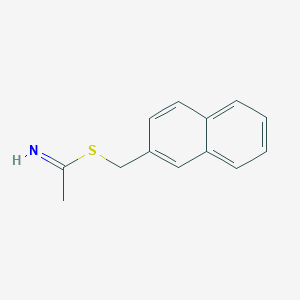

naphthalen-2-ylmethyl ethanimidothioate

Description

Properties

Molecular Formula |

C13H13NS |

|---|---|

Molecular Weight |

215.32 g/mol |

IUPAC Name |

naphthalen-2-ylmethyl ethanimidothioate |

InChI |

InChI=1S/C13H13NS/c1-10(14)15-9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3 |

InChI Key |

LCYOCNDUEVBAAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N)SCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution and Reduction

The synthesis begins with 1-chloro-2,4-dinitrobenzene (1) , which undergoes nucleophilic aromatic substitution with diamines to yield 2,4-dinitro-substituted anilines (2–5 ). A Zinin reduction selectively reduces the nitro group ortho to the secondary amine, producing 1,2-diaminobenzenes (6–9 ). This step is critical for ensuring regioselectivity, with a typical ratio of ortho to para reduction products exceeding 5:1.

Cyclization to Benzimidazole Intermediates

The diaminobenzenes (6–9 ) are condensed with 2-(4-ethoxyphenyl)acetic acid using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as a coupling agent. Subsequent cyclization with phosphorus pentachloride (PCl₅) generates the benzimidazole core (14–17 ). These intermediates serve as precursors for further functionalization.

Nitro Group Reduction and Amidine Formation

Key Reaction Conditions and Optimization

Hydrogenation Parameters

Atmospheric hydrogenation using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts is employed for nitro group reduction. Optimal temperatures range from 25°C to 50°C, with reaction times of 4–12 hours.

Amidine Coupling

The reaction between the amine intermediate and this compound·HBr (22 ) proceeds in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at 60–80°C. Triethylamine is often added to scavenge hydrobromic acid (HBr) generated during the reaction.

Purification and Characterization

Final compounds are purified via recrystallization from ethanol or chromatographic methods. Structural confirmation is achieved through nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, the ethanimidothioate moiety exhibits characteristic IR stretches at 1229 cm⁻¹ (C–O) and 1634 cm⁻¹ (C=N).

Analytical Data and Research Findings

Yield and Purity

Typical yields for the final step (amidine formation) range from 65% to 75%, with HPLC purity exceeding 95%. The dihydrochloride salt form is preferred for enhanced stability.

Comparative Reactivity

The naphthalen-2-ylmethyl group in 22 demonstrates superior reactivity compared to benzyl or furfuryl analogs, attributed to the electron-donating effects of the naphthalene ring. This enhances nucleophilic attack at the amidine carbon, facilitating coupling with amine intermediates.

Challenges and Solutions

-

Regioselectivity in Reduction : The Zinin reduction’s preference for ortho nitro groups is exploited to minimize byproducts.

-

Acid Scavenging : Triethylamine mitigates HBr-mediated side reactions during amidine formation.

Applications in Drug Discovery

This compound-derived compounds exhibit dual inhibitory activity at neuronal nitric oxide synthase (nNOS) and μ-opioid receptors. For instance, compound 24 (a derivative) shows an nNOS IC₅₀ of 0.44 μM and μ-opioid binding affinity (Kᵢ) of 5.4 nM. This dual functionality highlights its potential in developing analgesics with reduced cardiovascular side effects .

Chemical Reactions Analysis

Types of Reactions: naphthalen-2-ylmethyl ethanimidothioate undergoes various chemical reactions, including nucleophilic substitution and condensation reactions. It is particularly reactive towards nucleophiles, making it a versatile reagent in organic synthesis .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the thioacetimidate group with a nucleophile.

Condensation Reactions: this compound can also participate in condensation reactions with various carbonyl compounds to form substituted acetamidines.

Major Products: The major products formed from these reactions include substituted acetamidines and other derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: naphthalen-2-ylmethyl ethanimidothioate is widely used in organic synthesis for the preparation of substituted acetamidines. Its mild reaction conditions and high reactivity make it a preferred reagent for various synthetic applications .

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors or receptor agonists. Its derivatives have shown potential in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals and pharmaceuticals. Its role as a key intermediate in the synthesis of complex molecules makes it an important compound in chemical manufacturing .

Mechanism of Action

The mechanism of action of naphthalen-2-ylmethyl ethanimidothioate involves its reactivity towards nucleophiles. The thioacetimidate group is highly electrophilic, allowing it to readily react with nucleophiles to form substituted acetamidines. This reactivity is facilitated by the presence of the naphthylmethyl group, which stabilizes the transition state during the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares naphthalen-2-ylmethyl ethanimidothioate with other naphthalene derivatives in terms of synthesis, structural features, and biological activity.

Functional Group Variations

Key Observations :

- Functional Groups : Ethanimidothioate derivatives prioritize sulfur and nitrogen for DNA interaction, while triazole and pyrimidine analogs leverage heterocyclic cores for bioactivity .

- Substituent Position : Naphthalen-2-yl derivatives (e.g., ethanimidothioate) exhibit steric and electronic differences compared to 1-yl analogs (e.g., triazoles), affecting binding modes .

Spectroscopic and Structural Insights

- Triazole Analogs: Distinct NO₂ and C=O IR peaks (1504–1682 cm⁻¹) correlate with electron-withdrawing effects, while NMR confirms triazole proton environments .

- Ethanimidothioate: Limited spectral data in evidence, but analogous AIA salts suggest hydrogen bonding (O–H⋯N) and planar conformations critical for DNA minor groove insertion .

Q & A

Q. What molecular mechanisms underlie the compound’s potential endocrine disruption effects?

- Methodological Answer : Conduct competitive binding assays with estrogen/androgen receptors (ER/AR). Use reporter gene assays (e.g., ER-CALUX) to assess transcriptional activation. Pair with transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., steroidogenesis) in H295R adrenocortical cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.